6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione
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Overview
Description
6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic compound with a tetracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione typically involves multi-step organic reactions. The process begins with the preparation of the tetracene backbone, followed by the introduction of hydroxyl and methoxy groups through selective functionalization reactions. Common reagents used in these reactions include methanol, phenol derivatives, and various catalysts to facilitate the functionalization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the carbonyl groups can yield alcohol derivatives.
Scientific Research Applications
6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in redox reactions, scavenging free radicals and reducing oxidative stress. The methoxy and acetyl groups can modulate the compound’s interaction with enzymes and receptors, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3’,4’,5,7-tetrahydroxy-3-methoxyflavone: A flavonoid with similar hydroxyl and methoxy groups.
4,7,9,9’-Tetrahydroxy-3,3’-dimethoxy-8-O-4’-neolignan: A neolignan with a similar hydroxyl and methoxy substitution pattern.
Uniqueness
6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione is unique due to its tetracene backbone, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials and as a potential therapeutic agent with multifunctional properties.
Properties
Molecular Formula |
C41H34O10 |
---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C41H34O10/c1-49-26-18-16-25(17-19-26)41(23-10-5-3-6-11-23,24-12-7-4-8-13-24)51-22-31(43)40(48)20-28-32(29(42)21-40)38(46)35-34(37(28)45)36(44)27-14-9-15-30(50-2)33(27)39(35)47/h3-19,29,42,45-46,48H,20-22H2,1-2H3 |
InChI Key |
KOLCGGWMOLAHCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(=O)C4(CC(C5=C(C4)C(=C6C(=C5O)C(=O)C7=C(C6=O)C=CC=C7OC)O)O)O |
Origin of Product |
United States |
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